molecular formula C6H10AlCl3O2 B14482448 1-Chloro-1-(dichloroalumanyl)butyl acetate CAS No. 65063-06-1

1-Chloro-1-(dichloroalumanyl)butyl acetate

Cat. No.: B14482448
CAS No.: 65063-06-1
M. Wt: 247.5 g/mol
InChI Key: SBKAYNJTEOEXHV-UHFFFAOYSA-L
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Description

1-Chloro-1-(dichloroalumanyl)butyl acetate is an organoaluminum compound characterized by the presence of aluminum, chlorine, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(dichloroalumanyl)butyl acetate typically involves the reaction of butyl acetate with aluminum chloride in the presence of a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Butyl acetate+AlCl31-Chloro-1-(dichloroalumanyl)butyl acetate\text{Butyl acetate} + \text{AlCl}_3 \rightarrow \text{this compound} Butyl acetate+AlCl3​→1-Chloro-1-(dichloroalumanyl)butyl acetate

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where butyl acetate is reacted with aluminum chloride in reactors designed to handle the exothermic nature of the reaction. The process is optimized for yield and purity, with careful control of temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(dichloroalumanyl)butyl acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of aluminum.

    Hydrolysis: Reacts with water to form corresponding alcohols and aluminum hydroxide.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions, amines, and thiols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of new organoaluminum compounds.

    Oxidation: Formation of aluminum oxides and chlorinated by-products.

    Hydrolysis: Formation of butanol and aluminum hydroxide.

Scientific Research Applications

1-Chloro-1-(dichloroalumanyl)butyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Potential use in the study of aluminum’s biological effects.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(dichloroalumanyl)butyl acetate involves its reactivity with various substrates. The aluminum center acts as a Lewis acid, facilitating reactions with nucleophiles. The molecular targets include functional groups such as hydroxyl, amino, and thiol groups, leading to the formation of new bonds and compounds.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-(dichloroalumanyl)butane
  • 1-Chloro-3-(dichloroalumanyl)propane
  • 1-Chloro-1-(dichloroalumanyl)pentane

Uniqueness

1-Chloro-1-(dichloroalumanyl)butyl acetate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other organoaluminum compounds. Its acetate group provides additional functionality, making it versatile for various applications.

Properties

CAS No.

65063-06-1

Molecular Formula

C6H10AlCl3O2

Molecular Weight

247.5 g/mol

IUPAC Name

(1-chloro-1-dichloroalumanylbutyl) acetate

InChI

InChI=1S/C6H10ClO2.Al.2ClH/c1-3-4-6(7)9-5(2)8;;;/h3-4H2,1-2H3;;2*1H/q;+2;;/p-2

InChI Key

SBKAYNJTEOEXHV-UHFFFAOYSA-L

Canonical SMILES

CCCC(OC(=O)C)([Al](Cl)Cl)Cl

Origin of Product

United States

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